Prasugrel-d5
Overview
Description
Prasugrel-d5 is a chemical compound that is used in scientific research. It is a deuterated version of Prasugrel, which is a medication used to prevent blood clots in people with acute coronary syndrome. Prasugrel-d5 is used in research to understand the mechanism of action and biochemical and physiological effects of Prasugrel.
Mechanism Of Action
The mechanism of action of Prasugrel-d5 is similar to that of Prasugrel. Prasugrel-d5 is a prodrug that is converted to an active metabolite in the body. The active metabolite inhibits the platelet activation and aggregation that leads to blood clot formation.
Biochemical And Physiological Effects
Prasugrel-d5 has been shown to have a similar biochemical and physiological effect as Prasugrel. It inhibits platelet activation and aggregation, which reduces the risk of blood clot formation. Prasugrel-d5 has also been shown to have a longer half-life than Prasugrel, which may make it more effective in preventing blood clots.
Advantages And Limitations For Lab Experiments
The advantages of using Prasugrel-d5 in lab experiments are that it allows researchers to study the mechanism of action and biochemical and physiological effects of Prasugrel without the confounding effects of non-deuterated compounds. The limitations of using Prasugrel-d5 are that it is expensive and may not be readily available.
Future Directions
There are several future directions for research on Prasugrel-d5. One area of research is to study the pharmacokinetics and pharmacodynamics of Prasugrel-d5 in different populations, such as elderly or pediatric patients. Another area of research is to investigate the use of Prasugrel-d5 in combination with other medications to prevent blood clots. Additionally, researchers may explore the use of Prasugrel-d5 in other conditions that are associated with blood clot formation, such as stroke or deep vein thrombosis.
In conclusion, Prasugrel-d5 is a deuterated version of Prasugrel that is used in scientific research to study the mechanism of action and biochemical and physiological effects of Prasugrel. It has advantages and limitations for lab experiments and has several future directions for research. Understanding the properties and effects of Prasugrel-d5 can contribute to the development of new treatments for conditions associated with blood clot formation.
Scientific Research Applications
Prasugrel-d5 is used in scientific research to study the mechanism of action of Prasugrel. It is also used to understand the biochemical and physiological effects of Prasugrel on the body. Prasugrel-d5 is used in studies to determine the pharmacokinetics and pharmacodynamics of Prasugrel.
properties
IUPAC Name |
[5-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGLZDAWLRGWQN-KXGHAPEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676115 | |
Record name | 5-[2-(2,2,3,3-~2~H_4_)Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[1-(2-Fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
CAS RN |
1189919-49-0 | |
Record name | 5-[2-(2,2,3,3-~2~H_4_)Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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